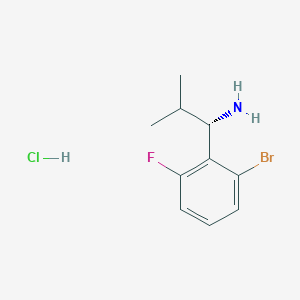
3-Oxocyclobutane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxocyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C6H6O5 It is a derivative of cyclobutane, featuring two carboxylic acid groups and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxocyclobutane-1,2-dicarboxylic acid typically involves the cyclization of suitable precursors. One common method involves the reaction of 3-dichloroacetone with ethylene glycol to form a ketol intermediate, which then undergoes cyclization with malonate esters (such as methyl malonate or ethyl malonate) followed by hydrolysis under strong acidic conditions . Another approach involves the use of 1,3-dihydroxy acetone, which is protected with trimethyl orthoformate, followed by a Mitsunobu reaction with malonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of cost-effective raw materials and efficient reaction conditions is crucial for the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxocyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms esters or amides depending on the reagents used.
Scientific Research Applications
3-Oxocyclobutane-1,2-dicarboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor for the synthesis of various pharmaceuticals, including anticancer agents.
Mechanism of Action
The mechanism of action of 3-oxocyclobutane-1,2-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in anticancer research, derivatives of this compound have been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription .
Comparison with Similar Compounds
3-Oxocyclobutane-1,2-dicarboxylic acid can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,1-dicarboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
Cyclobutane-1,2-dicarboxylic acid: Similar structure but without the ketone group, affecting its chemical properties and reactivity.
3-Oxocyclobutanecarboxylic acid: Contains only one carboxylic acid group, making it less versatile in synthetic applications.
The presence of both carboxylic acid groups and the ketone group in this compound provides unique reactivity and makes it a valuable compound in various fields of research.
Properties
CAS No. |
2231673-47-3 |
|---|---|
Molecular Formula |
C6H6O5 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
3-oxocyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-3-1-2(5(8)9)4(3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11) |
InChI Key |
SNNUJGPZUAMAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


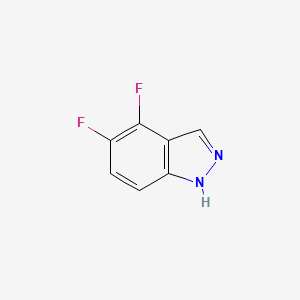
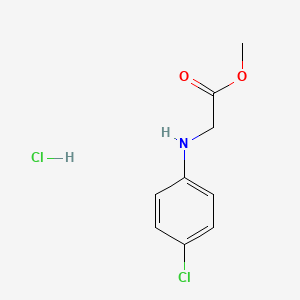
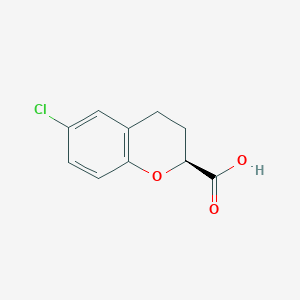

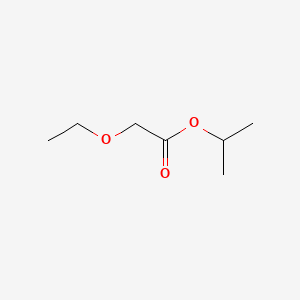
![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)

![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)



![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)

